Cedryl acetate
Overview
Description
Scientific Research Applications
Cedryl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Cedryl Acetate primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . The inhibition of α-glucosidase can lead to a decrease in the rate of glucose absorption, which can be beneficial in managing conditions like diabetes .
Mode of Action
This compound interacts with its target, α-glucosidase, by inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate metabolism pathway, specifically the breakdown of carbohydrates into glucose . By inhibiting α-glucosidase, this compound slows down this process, leading to a decrease in the rate of glucose absorption .
Pharmacokinetics
It’s known that this compound is a tricyclic sesquiterpene isolated from the plant cunninghamia lanceolata .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the rate of glucose absorption. This can result in lower postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is a natural compound isolated from the plant Cunninghamia lanceolata , suggesting that its production and efficacy may be influenced by factors such as soil quality, climate, and other environmental conditions.
Safety and Hazards
Future Directions
Cedranyl acetate, also called acetyl cedrene, is approved by the FDA as a flavoring or adjuvant to be added to foods . A study found that dietary supplementation of Cedranyl acetate significantly reduced weight gain induced by a high-fat diet (HFD), decreased the weight of the visceral fat pads, and prevented adipocyte hypertrophy in mice . Therefore, Cedranyl acetate could be a promising dietary component for obesity intervention .
Biochemical Analysis
Biochemical Properties
Cedranyl acetate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One notable interaction is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting α-glucosidase, cedranyl acetate can modulate glucose levels in the body, which has implications for managing conditions like diabetes. Additionally, cedranyl acetate has been shown to interact with cell signaling proteins, contributing to its antifungal and immunotoxicity properties .
Cellular Effects
Cedranyl acetate influences various cellular processes and functions. Studies have shown that it can ameliorate adiposity and improve glucose homeostasis in high-fat diet-fed mice . This compound reduces weight gain, decreases visceral fat, and prevents adipocyte hypertrophy. Furthermore, cedranyl acetate improves hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis. These effects are mediated through the regulation of metabolism-related gene expression in the liver and adipose tissues .
Molecular Mechanism
At the molecular level, cedranyl acetate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory action on α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and subsequent carbohydrate breakdown . Additionally, cedranyl acetate influences gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cedranyl acetate can vary over time. The compound is relatively stable, but its activity may degrade under certain conditions. Long-term studies have shown that cedranyl acetate maintains its biochemical properties and cellular effects over extended periods, although its efficacy may diminish with prolonged exposure . In vitro and in vivo studies indicate that cedranyl acetate’s impact on cellular function remains consistent, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of cedranyl acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic parameters, such as reducing adiposity and improving glucose homeostasis . At higher doses, cedranyl acetate may exhibit toxic or adverse effects, including potential immunotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without inducing toxicity.
Metabolic Pathways
Cedranyl acetate is involved in several metabolic pathways, primarily related to lipid and carbohydrate metabolism. It interacts with enzymes such as α-glucosidase, influencing glucose metabolism . Additionally, cedranyl acetate affects lipid metabolism by modulating the expression of genes involved in fatty acid synthesis and oxidation . These interactions contribute to its overall impact on metabolic flux and metabolite levels in the body.
Transport and Distribution
Within cells and tissues, cedranyl acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, cedranyl acetate can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution is influenced by its solubility and affinity for different cellular components .
Subcellular Localization
Cedranyl acetate’s subcellular localization plays a crucial role in its activity and function. The compound is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. This subcellular distribution allows cedranyl acetate to effectively interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedryl acetate can be synthesized through the esterification of cedrol, a primary component of cedarwood oil, with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing cedrene with selenium dioxide in acetic anhydride . This method ensures a high yield of the desired ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Cedryl acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cedrol and acetic acid.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent in the presence of acetic anhydride.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Cedrol and acetic acid.
Comparison with Similar Compounds
Cedryl acetate can be compared with other similar compounds, such as:
Vertofix: A woody molecule with a similar aroma profile but different chemical structure.
Vetiveryl Acetate: Another ester with a woody scent, often used in perfumery.
Cedarwood Oil Virginia: Contains cedrol, the precursor to this compound, and has a similar woody aroma.
Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct woody aroma and stability, making it highly valued in the fragrance industry .
Properties
IUPAC Name |
(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQRXZEXPXXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859105 | |
Record name | Cedran-8-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
200.00 to 203.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-54-3, 61789-42-2 | |
Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cedryl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.00 to 42.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cedryl acetate, and where is it found naturally?
A1: this compound, also known as cedrol acetate or cedranyl acetate, is a naturally occurring sesquiterpene acetate. It contributes to the characteristic woody aroma of cedarwood oil and can be found in the wood of Cuninghamia konishii Hayata. []
Q2: How is this compound synthesized in the lab?
A2: Several methods have been explored for the synthesis of this compound. One common approach involves the acetylation of cedrol using acetic anhydride as the acetylating agent. [, , ] Various catalysts can be employed to facilitate this reaction, including phosphoric acid combined with acetic acid, [] heterogeneous catalyst H2SO4/SiO2, [, ] and zeolite H-FER. []
Q3: Are there any advantages to using a heterogeneous catalyst like H2SO4/SiO2 for this compound synthesis?
A3: Yes, utilizing a heterogeneous catalyst like H2SO4/SiO2 offers several advantages. This method has been successfully carried out under solvent-free conditions, which aligns with green chemistry principles by reducing solvent waste. [, ] Additionally, heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. []
Q4: Beyond its aroma, does this compound possess any other notable properties?
A4: Recent research suggests that this compound may have potential benefits in addressing metabolic health. A study on mice fed a high-fat diet found that dietary supplementation with this compound helped to reduce weight gain, decrease visceral fat, and improve glucose homeostasis. [] Further research is needed to understand the underlying mechanisms and potential applications in humans.
Q5: How was the impact of this compound on metabolism studied in the lab?
A5: Researchers investigated the effects of this compound supplementation on mice fed a high-fat diet. The study involved comparing metabolic parameters, such as weight gain, fat accumulation, glucose tolerance, and insulin resistance, between mice supplemented with this compound and those without. Additionally, gene expression analysis of liver and adipose tissues was performed to understand the molecular mechanisms involved. []
Q6: What were the findings of the study on this compound and metabolic health?
A6: The study demonstrated that dietary supplementation of this compound in mice fed a high-fat diet led to a significant reduction in weight gain and visceral fat accumulation compared to the control group. [] Moreover, this compound supplementation improved glucose tolerance, insulin sensitivity, and reduced hepatic gluconeogenesis, suggesting its potential role in ameliorating diet-induced metabolic dysfunction. []
Q7: Did the study uncover any insights into how this compound might exert its effects on metabolism?
A7: The study found that this compound supplementation influenced the expression of genes involved in lipid and glucose metabolism. In the liver, it downregulated genes associated with gluconeogenesis, such as Pepck, G6Pase, and Fbp1. [] In adipose tissues, this compound modulated the expression of genes involved in adipogenesis, lipogenesis, and thermogenesis, including PPARγ, C/EBPα, FABP4, FAS, Cytc, PGC-1α, PRDM16, Cidea, and COX4. []
Q8: Did the study find any evidence to suggest that this compound might be acting through modulation of the gut microbiota?
A8: Interestingly, the study found no significant differences in the gut microbiota composition between the this compound-supplemented group and the high-fat diet control group. [] This observation suggests that the observed metabolic benefits of this compound were likely not mediated through alterations in gut microbiota composition, at least at the phylum and family levels investigated in the study.
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